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Compound of Interest

Compound Name: 2,2-Diethyl-1-pentanol
CAS No.: 14202-62-1
Cat. No.: B082163
Get Quote
. J

Executive Summary & Strategic Rationale

The synthesis of 2,2-diethyl-1-pentanol (CAS: 14202-62-1) presents a specific challenge in
organic synthesis: the construction of a quaternary carbon center adjacent to a hydroxyl group.
Unlike linear fatty alcohols, the geminal diethyl substitution at the

-position introduces significant steric bulk, rendering standard nucleophilic substitutions (SN2)
on precursors difficult and making the corresponding carboxylic acid derivatives resistant to
hydrolysis.

This guide rejects the conventional "Grignard-Carboxylation" route (which suffers from
elimination side-reactions during tertiary halide formation) in favor of a Sequential Nitrile
Alkylation & Reductive Cleavage pathway. This approach offers superior atom economy, avoids
unstable tertiary halide intermediates, and utilizes the DIBAL-H reduction strategy to bypass
the kinetically sluggish hydrolysis of sterically hindered amides.

Key Chemical Attributes
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Parameter Specification

IUPAC Name 2,2-Diethylpentan-1-ol

Molecular Formula

Molecular Weight 144.25 g/mol

Key Structural Feature -Quaternary Center (Neo-structure)

Primary Challenge Steric hindrance impeding carbonyl attack

Retrosynthetic Analysis

The logical disconnection relies on the stability of the nitrile anion. By utilizing 2-
ethylbutyronitrile as the scaffold, we can install the propyl chain via enolate alkylation. The
resulting quaternary nitrile is then chemically reduced to the aldehyde (avoiding the carboxylic
acid state entirely) and subsequently to the alcohol.
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Figure 1: Retrosynthetic disconnection showing the Nitrile-Aldehyde-Alcohol pathway.

Detailed Experimental Protocol
Phase 1: Construction of the Quaternary Center

Objective: Synthesis of 2,2-Diethylpentanenitrile. Mechanism:

Alkylation of a lithiated nitrile anion.

Reagents & Stoichiometry:
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Reagent Equiv. Role
2-Ethylbutyronitrile 1.0 Substrate
LDA (Lithium .

1.1 Non-nucleophilic Base

Diisopropylamide)

1-lodopropane 1.2 Electrophile

THF (Anhydrous) Solvent Medium (0.5 M)

| DMPU | 2.0 | Co-solvent (optional for rate) |
Protocol:

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with
anhydrous THF and cool to -78°C (dry ice/acetone bath).

Deprotonation: Add LDA (2.0 M in THF/heptane) dropwise via syringe over 20 minutes.
Maintain internal temperature below -70°C.

o Mechanistic Note: The
-proton of 2-ethylbutyronitrile is removed to form the ketenimine-like anion.

Substrate Addition: Add 2-Ethylbutyronitrile dropwise. Stir at -78°C for 45 minutes to ensure
complete metallation.

Alkylation: Add 1-lodopropane (freshly distilled) slowly.

o Critical Control Point: The reaction is sluggish due to sterics. After addition, allow the
mixture to warm slowly to room temperature over 4 hours.

Quench: Quench with saturated

solution.

Workup: Extract with
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(3x). Wash combined organics with brine, dry over
, and concentrate.

« Purification: Distillation under reduced pressure. The quaternary nitrile is stable and volatile.

Phase 2: Selective Reduction to Aldehyde

Objective: Conversion to 2,2-Diethylpentanal. Rationale: Direct hydrolysis of the nitrile to the
acid requires harsh conditions (

/160°C) due to the adjacent quaternary center. Reduction to the aldehyde using DIBAL-H is
milder and higher yielding.

Protocol:

o Setup: Dissolve the purified nitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) or
Toluene (0.2 M) under Argon. Cool to -78°C.

e Reduction: Add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise over 30 minutes.

o Mechanism:[1][2] DIBAL-H coordinates to the nitrile nitrogen, delivering a hydride to the
carbon to form a stable aluminum-imine complex. This intermediate does not collapse to
the amine at low temperatures.

e Hydrolysis: Stir for 2 hours at -78°C. Carefully quench by adding Methanol (excess) followed
by saturated Rochelle’s salt (Potassium sodium tartrate) solution.

o Emulsion Breaking: Stir the biphasic mixture vigorously for 2-3 hours at room temperature
until the aluminum emulsion clears (Rochelle's salt chelates the aluminum).

 |solation: Separate layers, extract aqueous with DCM, dry, and concentrate to yield crude
2,2-diethylpentanal.

Phase 3: Final Reduction to Alcohol

Objective: Synthesis of 2,2-Diethyl-1-pentanol.

Protocol:
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e Reaction: Dissolve crude aldehyde in Methanol (0.5 M). Cool to 0°C.
» Addition: Add

(0.5 equiv - note: 1 mole of borohydride provides 4 hydrides) portion-wise.

e Monitoring: Monitor by TLC (silica, 10% EtOAc/Hexanes). The aldehyde spot should
disappear rapidly (<30 mins).

o Workup: Quench with 1N HCI (carefully, to pH 5). Extract with Ethyl Acetate.[3]
 Final Purification: Fractional distillation.
o Target BP: ~195-200°C (estimated at atm pressure); ~85-90°C at 10 mmHg.

Mechanistic Pathway & Logic[4]

The following diagram illustrates the transformation of the carbon skeleton and the electronic
flow, highlighting the circumvention of the difficult amide hydrolysis.

LDA, -78°C n-Pr-l -H H30+
D Nitrile Anion N2 Alkylation 2,2-Diethylpentanenitrile Al-Imine Intermediate Hydrolysis Reduction "
(Sec-Nitrile) (Nucleophile) (Sterically Hindered) (Stable at -78°C) 22Dy ientan
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Figure 2: Reaction mechanism flow from starting nitrile to final alcohol.

Critical Control Points & Troubleshooting
Steric Hindrance Effects

The geminal diethyl groups create a "neopentyl-like" environment.
e Issue: Incomplete alkylation in Phase 1.

e Solution: Use DMPU (N,N'-Dimethylpropyleneurea) as a co-solvent. It solvates the lithium
cation, creating a "naked" enolate that is significantly more nucleophilic.
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The DIBAL Trap

e |ssue: Over-reduction to the amine or no reaction.

o Solution: Temperature control is absolute. If the reaction warms above -50°C before
qguenching, the aluminum-imine complex may rearrange or reduce further. Conversely, if the
guench is not acidic enough, the imine may not hydrolyze to the aldehyde.

Safety Profile (GHS)

o LDA: Pyrophoric. Handle under strict inert atmosphere.
» 1-lodopropane: Alkylating agent. Carcinogen suspect.[3] Use in fume hood.

o 2,2-Diethyl-1-pentanol: Likely skin/eye irritant (based on isomeric 2-ethylhexanol data).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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